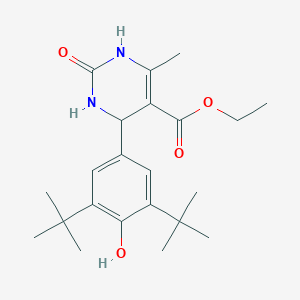

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydropyrimidine ring, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like IBX (o-iodoxybenzoic acid) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antioxidant properties and its ability to interact with various biological targets. In industry, it is used as an additive in materials to enhance their stability and performance .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tetrahydropyrimidine ring in this compound makes it unique and potentially more versatile in certain applications .

Biological Activity

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydropyrimidine ring and bulky substituents, contributes to its diverse biological activities.

- Molecular Formula : C22H32N2O4

- Molecular Weight : 388.236 g/mol

- Structural Features : The presence of the di-tert-butyl group enhances the compound's stability and lipophilicity, which may influence its biological interactions.

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : This compound has been studied for its potential to scavenge free radicals and reduce oxidative stress. The bulky tert-butyl groups are believed to enhance its antioxidant properties by stabilizing radical intermediates.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal activities. For instance, screening against standard strains such as Staphylococcus aureus and Escherichia coli has shown promising results.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It has demonstrated selective cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells.

Case Studies

-

Antioxidant Evaluation :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated a significant reduction in radical concentration compared to control samples.

-

Antimicrobial Screening :

- The compound was tested against various microbial strains using the agar diffusion method.

- Inhibition zones were measured, revealing effective antimicrobial activity against both gram-positive and gram-negative bacteria.

-

Cytotoxicity Assays :

- MTT assays were performed on human cancer cell lines to assess cell viability post-treatment with varying concentrations of the compound.

- The results indicated a dose-dependent decrease in viability for MCF-7 and MDA-MB-231 cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C21H30N2O4 | Lacks bulky tert-butyl groups; potential for different biological activity |

| Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C20H28N2O4 | Similar structure but with methyl instead of ethyl; may exhibit altered solubility |

| 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C26H30F6N2O4 | Contains fluorinated groups; may influence reactivity and biological interactions |

Properties

Molecular Formula |

C22H32N2O4 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

ethyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C22H32N2O4/c1-9-28-19(26)16-12(2)23-20(27)24-17(16)13-10-14(21(3,4)5)18(25)15(11-13)22(6,7)8/h10-11,17,25H,9H2,1-8H3,(H2,23,24,27) |

InChI Key |

GKEYPNHMDFNUJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.